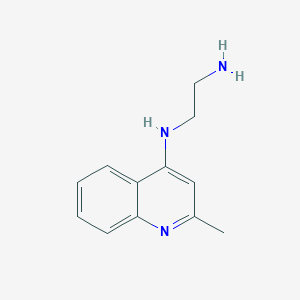
4-(2-Aminoethyl)amino-2-methylquinoline
Overview
Description
4-(2-Aminoethyl)amino-2-methylquinoline, also known as AP-7, is a derivative of quinoline. It has a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Aminoethyl)amino-2-methylquinoline are not explicitly mentioned in the literature, quinoline derivatives are known to be versatile in various transformations .Scientific Research Applications
Assembly and Synthesis Techniques
The assembly of 4-aminoquinolines, such as 4-(2-Aminoethyl)amino-2-methylquinoline, through palladium catalysis presents a mild and convenient alternative to traditional SNAr methodology. This approach is significant in medicinal chemistry for the formation of C-N bonds in 4-aminoquinolines, showcasing the flexibility and efficiency of palladium-catalyzed reactions in synthesizing important scaffolds (Margolis et al., 2007).
Fragmentation and Structural Analysis
The electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with compounds including 3-aminoquinoline derivatives provide insights into the structural analysis and molecular characterization of these compounds. Such studies are crucial for understanding the molecular basis of interactions and reactivity, contributing to fields like analytical chemistry and drug discovery (Harvey, 2000).
Crystallographic Studies
Investigations into the geometry of antifolate drugs through crystallographic studies have revealed the flexibility and deformability of amino groups in compounds like 4-aminoquinazolines. These studies provide valuable information on drug-receptor interactions and the design of enzyme inhibitors, underlining the importance of structural studies in developing new therapeutic agents (Hunt et al., 1980).
Mechanism of DNA Methyltransferase Inhibitors
4-Aminoquinoline derivatives, such as SGI-1027 and its analogs, have been identified as inhibitors of DNA methylation, a key process deregulated in cancers. The competitive inhibition for the DNA substrate and non-competitive for the methyl group donor showcases the potential of 4-aminoquinolines in epigenetic therapies, offering new pathways for cancer treatment (Gros et al., 2014).
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSBUPUXYPOCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424266 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
CAS RN |
81528-71-4 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






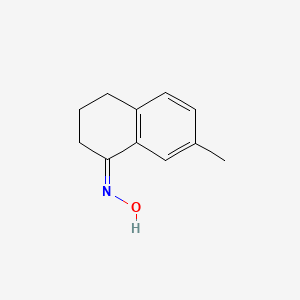
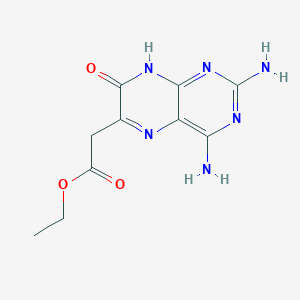

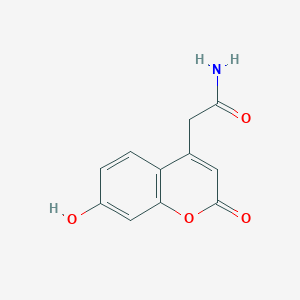
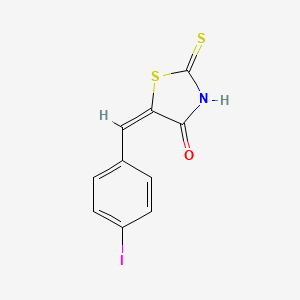
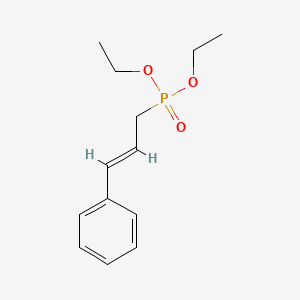

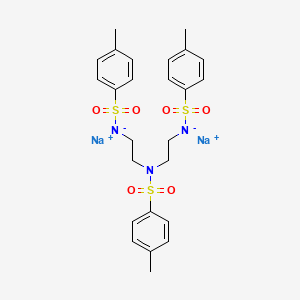

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)
